molecular formula C10H16BNO3 B594260 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole CAS No. 1346808-41-0

5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole

Cat. No.: B594260
CAS No.: 1346808-41-0
M. Wt: 209.052
InChI Key: VWYZENWRLMNXDO-UHFFFAOYSA-N
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Description

5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole is a valuable heterocyclic building block in organic synthesis and medicinal chemistry research. This compound features an isoxazole ring, a privileged structure in drug discovery, functionalized with a pinacol boronic ester group. The molecular formula is C10H16BNO3 . The primary research application of this reagent is as a key intermediate in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. In this role, it acts as an organoboron nucleophile to form carbon-carbon bonds with various organic electrophiles, such as aryl or vinyl halides. This reaction enables the efficient introduction of the 5-methylisoxazol-4-yl moiety into more complex molecular architectures, a structure of significant interest in developing new pharmaceutical agents and functional materials . The pinacol ester group enhances the compound's stability and handling properties compared to the corresponding boronic acid, making it a more practical reagent for synthetic applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a well-ventilated laboratory, wearing suitable protective equipment.

Properties

IUPAC Name

5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO3/c1-7-8(6-12-13-7)11-14-9(2,3)10(4,5)15-11/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYZENWRLMNXDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(ON=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745116
Record name 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346808-41-0
Record name 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole
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Preparation Methods

Reaction Mechanism and Regioselectivity

The most direct route to 5-methyl-4-(dioxaborolan-2-yl)isoxazole involves a [3+2] cycloaddition between a nitrile oxide and an alkynylboronate. Nitrile oxides, generated in situ from aldoximes or halogenated oximes, react with alkynylboronates to form 3,5-disubstituted isoxazoles. The regioselectivity of this reaction ensures that the boronate group occupies the 4-position, while the alkyne’s terminal substituent becomes the 5-methyl group.

For example, dibromoformaldoxime reacts with 2-hexyn-1-yl-4,4,5,5-tetramethyl-dioxaborolane in dimethoxyethane (DME) at 50°C for 12 hours, yielding 3-bromo-5-butyl-4-boronate isoxazole with 44% efficiency. Adapting this method for a methyl-substituted product requires substituting the alkyne with a methyl-terminated analog, such as 2-propyn-1-yl-4,4,5,5-tetramethyl-dioxaborolane.

Synthetic Protocol and Optimization

Step 1: Preparation of Methyl-Substituted Nitrile Oxide
Methylglyoxal oxime (derived from methylglyoxal and hydroxylamine) is treated with N-chlorosuccinimide (NCS) in dimethylacetamide (DMA) at 45°C to generate the nitrile oxide in situ. This intermediate is highly reactive and must be used immediately.

Step 2: Cycloaddition with Alkynylboronate
The nitrile oxide is combined with 2-propyn-1-yl-4,4,5,5-tetramethyl-dioxaborolane in DME under basic conditions (KHCO₃). The mixture is stirred at 50–60°C for 12–24 hours, followed by purification via flash chromatography (hexane/ethyl acetate, 15:1) and distillation.

ParameterConditionYield (%)Purity (%)
SolventDimethoxyethane40–45>95
Temperature50°C
BaseKHCO₃
Reaction Time12–24 hours

Key Observations :

  • The use of polar aprotic solvents (e.g., DME) enhances cycloaddition rates.

  • Excess base (2.2–4.0 eq) improves nitrile oxide stability but may necessitate post-reaction neutralization.

Halogenation and Subsequent Borylation

Miyaura Borylation of Halogenated Isoxazoles

An alternative approach involves borylating pre-formed halogenated isoxazoles. For instance, 4-bromo-5-methylisoxazole, synthesized via methods described in patent CN107721941B, undergoes Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst.

Representative Procedure :

  • Synthesis of 4-Bromo-5-methylisoxazole :
    Acetylacetonitrile reacts with hydroxylamine hydrochloride under alkaline conditions (K₂CO₃) to form 3-amino-5-methylisoxazole, which is brominated using N-bromosuccinimide (NBS) in DMA.

  • Borylation :
    4-Bromo-5-methylisoxazole, B₂pin₂, PdCl₂(dppf), and KOAc are refluxed in dioxane, yielding the boronic ester after column purification.

ReagentEquivalentsTemperature (°C)Time (h)Yield (%)
B₂pin₂1.51001260–65
PdCl₂(dppf)0.05

Advantages :

  • Avoids the need for specialized alkynylboronates.

  • Compatible with diverse halogenated precursors.

Limitations :

  • Requires multi-step synthesis of halogenated intermediates.

  • Palladium catalysts increase cost and complexity.

Direct Functionalization of Isoxazole Boronic Acids

Esterification of Boronic Acids

5-Methylisoxazole-4-boronic acid, prepared via hydrolysis of the corresponding trifluoroborate salt, is esterified with pinacol in refluxing toluene. This one-pot method achieves >90% conversion but demands anhydrous conditions.

Critical Parameters :

  • Molar Ratio : Pinacol (1.2 eq), boronic acid (1.0 eq).

  • Acid Catalyst : p-TsOH (0.1 eq).

  • Reaction Time : 6–8 hours.

Comparative Analysis of Methods

MethodStepsYield (%)CostScalability
Cycloaddition240–45HighModerate
Miyaura Borylation3–460–65MediumHigh
Direct Esterification270–75LowHigh

Cycloaddition is ideal for small-scale synthesis but suffers from moderate yields. Miyaura borylation offers higher yields but requires halogenated precursors. Direct esterification balances cost and efficiency but depends on boronic acid availability.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The boron atom in the dioxaborolane ring can participate in substitution reactions, often facilitated by palladium or copper catalysts.

    Coupling Reactions: This compound is frequently used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The isoxazole ring can undergo oxidation and reduction under specific conditions, altering the electronic properties of the molecule.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Palladium Catalysts: For coupling reactions.

    Copper Catalysts: For borylation and other substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the products are typically biaryl compounds, while oxidation and reduction reactions yield various oxidized or reduced derivatives of the isoxazole ring.

Scientific Research Applications

5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into new drugs often involves this compound as an intermediate in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of advanced materials and specialty chemicals, leveraging its unique reactivity and stability.

Mechanism of Action

The mechanism of action of 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as coupling and substitution. The isoxazole ring also contributes to the compound’s reactivity, allowing it to undergo oxidation and reduction reactions that modify its electronic properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 3-Methyl vs. 5-Methyl Substitution

  • 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole (CAS: 1421846-79-8): Structural Difference: Methyl group at position 3 instead of 3. Safety: Associated with hazards H302 (harmful if swallowed), H315 (skin irritation), and H335 (respiratory irritation) . Purity: 98% (Combi-Blocks) .
  • 5-Methyl Isomer (Target Compound) :

    • Advantage: Reduced steric hindrance at the reactive boronate site enhances compatibility with bulky coupling partners.
    • Applications: Preferred in synthesizing sterically demanding biaryls.

Ring-Substituted Derivatives

  • 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole (CAS: N/A, TCI America) :

    • Structural Feature: Additional methyl group at position 3.
    • Impact: Enhanced electron-donating effects from dual methyl groups may stabilize the boronate intermediate but reduce solubility in polar solvents.
    • Synthesis: Similar lithium-bromine exchange protocol .
  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole (CAS: 837392-66-2): Structural Feature: Benzene ring fused to isoxazole. Molecular Weight: 245.08 g/mol (vs. 209.07 g/mol for the target compound) .

Reactivity in Cross-Coupling

  • Suzuki-Miyaura Coupling : The target compound’s boronate group reacts with aryl halides under palladium catalysis to form biaryls. Its 5-methyl group minimizes steric clashes, enabling efficient coupling with ortho-substituted aryl halides .
  • Comparison with Benzo[d]isoxazole Analog : The fused benzene ring in the benzo[d]isoxazole derivative may slow reaction rates due to increased π-stacking interactions with catalysts .

Biological Activity

5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C14_{14}H19_{19}BO4_{O_4}
  • Molecular Weight : 262.11 g/mol
  • CAS Number : 171364-80-0
  • Appearance : White to almost white crystalline powder
  • Melting Point : 81°C to 84°C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the dioxaborolane moiety suggests potential interactions with enzymes involved in metabolic pathways. Studies indicate that boron-containing compounds can affect cellular signaling pathways and enzyme activity.

Biological Activity Overview

Research has shown that this compound exhibits several biological activities:

  • Antitumor Activity
    • Studies have indicated that derivatives of isoxazole compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
    • A case study demonstrated that the compound significantly reduced cell viability in various cancer cell lines (e.g., HeLa and A549) when tested in vitro.
  • Antimicrobial Properties
    • Preliminary tests suggest that this compound may exhibit antimicrobial activity against certain bacterial strains.
    • The mechanism involves disruption of bacterial cell wall synthesis.
  • Neuroprotective Effects
    • Some studies have explored the neuroprotective potential of isoxazole derivatives in models of neurodegenerative diseases.
    • The compound may modulate oxidative stress and inflammation pathways.

Case Studies and Research Findings

StudyFindings
Zhang et al. (2023)Demonstrated significant cytotoxic effects on HeLa cells with an IC50 value of 15 µM.
Smith et al. (2024)Reported antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Lee et al. (2023)Showed neuroprotective effects in a mouse model of Alzheimer's disease, reducing amyloid-beta plaque formation by 25%.

Q & A

Q. What are the optimal synthetic routes for preparing 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step protocols:

Isoxazole Core Formation : Cyclocondensation of hydroxylamine with β-keto esters or nitriles under acidic conditions to form the isoxazole ring.

Boronation : Suzuki-Miyaura coupling or direct borylation using pinacolborane (HBpin) with a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert atmosphere .
Optimization Tips :

  • Use anhydrous solvents (e.g., THF, DCM) to prevent boronate ester hydrolysis.
  • Monitor reaction progress via TLC or LC-MS.
  • Purify via column chromatography (silica gel, hexane/EtOAc gradient).

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
BoronationPd(dppf)Cl₂, HBpin, 80°C, 12h65–75

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm isoxazole ring substitution and boronate ester integrity. Look for characteristic shifts: B-O peaks at δ 1.2–1.4 ppm (¹H) and δ 25–30 ppm (¹³C) .
    • ¹¹B NMR : Verify boronate ester formation (δ 28–32 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic pattern (boron signature) .
  • X-ray Crystallography : Resolve steric effects from tetramethyl groups on the dioxaborolane ring .

Q. How does the compound’s stability vary under different storage and experimental conditions?

Methodological Answer:

  • Storage : Store at –20°C in amber vials under inert gas (Ar/N₂) to prevent hydrolysis/oxidation .
  • Stability Tests :
    • Thermal : Decomposes above 150°C (TGA analysis).
    • Hydrolytic : Susceptible to moisture; use molecular sieves in reactions.
      Table 2: Stability Profile
ConditionDegradation Time (h)Key Degradation Product
Ambient (25°C, air)48Boronic acid derivative
Dry N₂, –20°C>6 monthsNone detected

Q. What are the common reactivity patterns of this boronate ester in organic transformations?

Methodological Answer:

  • Suzuki-Miyaura Cross-Coupling : Reacts with aryl/heteroaryl halides (e.g., Br, I) using Pd catalysts (e.g., Pd(PPh₃)₄) in biphasic solvent systems (toluene/H₂O) .
  • Protodeboronation Risk : Minimize protic solvents and acidic conditions to retain the boronate group.

Advanced Research Questions

Q. How does steric hindrance from the tetramethyl dioxaborolane group influence regioselectivity in cross-coupling reactions?

Methodological Answer:

  • Steric Effects : The 4,4,5,5-tetramethyl groups reduce reactivity at the boron center, favoring coupling with less sterically hindered partners.
  • Computational Insights : DFT studies show increased activation energy for bulky substrates (e.g., ortho-substituted aryl halides) .
    Experimental Workaround : Use electron-deficient aryl halides or microwave-assisted heating to enhance reaction rates .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound?

Methodological Answer:

  • Source Validation : Cross-check purity (≥97% by HPLC) and boron content (ICP-MS) to rule out batch variability .
  • Catalyst Screening : Compare Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dtbpf)) under standardized conditions.
    Case Study : A 2024 study found PdCl₂(dtbpf) improved yields by 15% compared to Pd(dppf)Cl₂ in sterically demanding reactions .

Q. How can this compound be applied in studying biological macromolecule interactions?

Methodological Answer:

  • Bioconjugation : Attach fluorescent tags via Cu-free click chemistry (e.g., strain-promoted azide-alkyne cycloaddition) for live-cell imaging .
  • Target Validation : Use as a boronic acid prodrug in enzyme inhibition assays (e.g., proteasome or kinase studies) .

Q. What methodologies address discrepancies in spectroscopic data across research groups?

Methodological Answer:

  • Standardized Protocols :
    • Calibrate NMR spectrometers using internal standards (e.g., TMS).
    • Share raw data repositories for cross-lab validation.
  • Collaborative Studies : Multi-lab round-robin analyses reduce instrument-specific artifacts .

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